2'-O-Moe-U

Antisense oligonucleotides Thermal denaturation RNA duplex stability

Procurement pain point: Generic 2'-modified uridine monomers fail to replicate the specific biophysical and toxicological profile required for approved ASO therapeutics. 2'-O-MOE-U-3'-phosphoramidite is the validated building block for gapmer and fully modified oligonucleotides. Key differentiators: - 2-4x higher target affinity than 2'-OMe - No LNA-associated hepatotoxicity in chronic dosing - Multi-week tissue half-life for subcutaneous delivery - High mismatch sensitivity for negative controls Suitable for ASO, siRNA passenger strand stabilization, and exon skipping. Supplied as phosphoramidite for standard solid-phase synthesis.

Molecular Formula C42H53N4O10P
Molecular Weight 804.9 g/mol
Cat. No. B15595443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Moe-U
Molecular FormulaC42H53N4O10P
Molecular Weight804.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38?,39+,40-,57?/m1/s1
InChIKeyZLOKLUONKGURQI-RRWNSPLTSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-O-MOE-Uridine-3′-Phosphoramidite: Core ASO Building Block


2'-O-Moe-U (2'-O-methoxyethyl uridine) is a second-generation nucleoside phosphoramidite building block used in the solid-phase synthesis of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) [1]. The modification replaces the 2'-hydroxyl group of uridine with a 2'-O-(2-methoxyethyl) (2'-MOE) moiety, which confers enhanced nuclease resistance, increased RNA-binding affinity, and improved pharmacokinetic properties relative to unmodified RNA and first-generation 2'-O-methyl (2'-OMe) modifications [2]. The compound serves as a key component in gapmer ASO designs and is compatible with standard phosphoramidite chemistry using extended coupling times [3].

1 Compatible with solid-phase phosphoramidite oligonucleotide synthesis
2 Introduces 2′-O-methoxyethyl (MOE) modification into ASO sequences
3 Research building block for antisense oligonucleotide probe design

2′-MOE-Uridine Substitution Risks


Substitution of 2'-O-Moe-U with other 2'-modified uridine analogs (e.g., 2'-OMe, 2'-F, or 2'-O-alkyl variants) introduces measurable performance deficits in duplex stability, nuclease resistance, in vivo half-life, or synthetic yield that directly impact experimental reproducibility and therapeutic development timelines [1]. The 2'-MOE modification's unique conformational preorganization via the gauche effect is not replicated by first-generation 2'-OMe modifications, and even structurally similar 2'-O-alkyl variants exhibit distinct hydration patterns and protein-binding properties that alter pharmacokinetic profiles [2]. The evidence below quantifies these differences in head-to-head comparisons and cross-study analyses, demonstrating that generic substitution carries quantifiable risk of reduced target engagement, accelerated clearance, or increased synthesis costs [3].

Preferred Building Block
2′-MOE-U Phosphoramidite
Potential Substitute
2′-OMe Modified Monomer
Reported lower binding affinity may reduce target engagement in cell-free and cellular assay contexts.
Preferred Building Block
2′-MOE-U Phosphoramidite
Potential Substitute
LNA (Locked Nucleic Acid) Monomer
Reported hepatotoxicity in animal models may shift in vivo tolerance profile; excessive thermodynamic stabilization can compromise mismatch discrimination.

2′-MOE-Uridine Performance Evidence


Superior Binding Affinity vs. 2′-OMe

MOE-modified RNA/RNA duplexes exhibit higher duplex stability than 2'-O-methyl RNA/RNA duplexes [1]. The difference is attributed to the enhanced hydration and conformational preorganization conferred by the 2'-O-methoxyethyl group, which is not achieved with the smaller 2'-O-methyl substituent [1]. This stability advantage translates to improved target engagement under physiological conditions.

Binding Affinity
Reported comparison
2′-MOE Kd 31.4 nM vs. 2′-OMe 71.0 nM (PO backbone); 2.3- to 4.1-fold higher affinity
Supports higher target engagement in binding study contexts
ITC assay; phosphodiester and phosphorothioate backbones tested
Antisense oligonucleotides Thermal denaturation RNA duplex stability 2'-MOE modification

Controlled Thermal Stabilization and Specificity

In a study evaluating the 4'-C-ACM-2'-O-MOE modification (which includes the 2'-O-MOE moiety), a single modification at the penultimate position of the 3'-end demonstrated significant stability against snake venom phosphodiesterase (SVPD) compared to monomer modifications including 2'-O-Me, 2'-O-MOE, and 2'-F [1]. This indicates that the 2'-O-MOE modification provides robust protection against 3'-exonuclease activity, a primary clearance mechanism for oligonucleotides in biological systems [1].

Thermal Stability
Cross-study context
ΔTm +0.9–1.6 °C per modification; LNA hyper-stabilization up to 87.4 °C
Supports mismatch discrimination in target specificity studies
Various duplex melting assays; summarized from multiple sources
siRNA stability Exonuclease resistance 3'-exonuclease protection SVPD assay

No Hepatotoxicity vs. LNA Gapmers

In a cross-species study, 2'-MOE-modified antisense oligonucleotides targeting apolipoprotein B-100 demonstrated a prolonged elimination half-life in mice (t1/2 ≅ 20 days) and humans (t1/2 ≅ 30 days) following parenteral administration [1]. This extended tissue residence correlates with the long duration of pharmacodynamic effect after dosing cessation and is a direct consequence of the enhanced nuclease resistance conferred by the 2'-MOE modification [1].

Hepatic Endpoint
Head-to-head reported
2′-MOE ASO: no hepatic injury evidence LNA ASO: elevated serum transaminases, histopathological injury
Supports in vivo tolerance endpoint review for hepatic models
Mouse liver mRNA reduction model; multiple gene targets
Antisense oligonucleotide pharmacokinetics Tissue half-life Cross-species PK/PD Apolipoprotein B

Nuclease Resistance and Extended Half-Life

2'-O-MOE phosphoramidites require extended coupling times compared to unmodified DNA phosphoramidites to achieve high efficiency. Research demonstrates that coupling times of ≥6 minutes are critical for achieving >98.5% coupling efficiency with MOE amidites, compared to approximately 30 seconds for unmodified DNA phosphoramidites [1]. This longer coupling time is necessary due to the steric bulk of the 2'-methoxyethyl group, which slows the phosphoramidite activation and nucleophilic attack steps [1].

Tissue Half-Life
Class-level data
2′-MOE PS-ASO terminal half-life ~25 days; unmodified PS-ASO 1–3 days
Supports extended dosing interval study design context
Cross-species PK study; data from Geary et al. 2003
Oligonucleotide synthesis Phosphoramidite chemistry Coupling efficiency Solid-phase synthesis

Position-Dependent RNA Editing Efficiency: Steric Clashes Limit 2'-O-Moe-U Utility in ADAR-Mediated Editing

A patent application describing editing oligonucleotides (EONs) for ADAR-mediated RNA editing explicitly teaches that 2'-O-MOE modifications must be placed at specific positions and avoided at positions where they would lower RNA editing efficiency [1]. Computational modeling revealed steric clashes between the 2'-O-MOE modification and mammalian ADAR enzymes, necessitating careful positional engineering [1]. This contrasts with smaller modifications like 2'-OMe, which may be more tolerant in certain editing contexts.

RNA editing ADAR enzyme Steric clash Antisense oligonucleotide design

Tissue Nuclease Protection: Full 3'- and 5'-End MOE Modification Required for Maximal Stability

A study in monkeys demonstrated that 2'-O-(2-methoxyethyl) (MOE) modification at both 3' and 5' ends of a phosphorothioate oligonucleotide greatly enhanced resistance to nucleases in both plasma and tissue [1]. In contrast, MOE modification only at the 3' end enhanced resistance in plasma but only moderately enhanced resistance in tissues [1]. This highlights the requirement for full end-blocking with 2'-O-Moe-U and other MOE nucleosides to achieve maximal tissue stability.

ASO metabolism Tissue nuclease resistance Phosphorothioate backbone Oligonucleotide disposition

Key Applications of 2′-O-MOE-Uridine-3′-Phosphoramidite


RNase H Gapmer ASOs for Hepatic Targets

Based on the demonstrated tissue half-life of approximately 20-30 days in preclinical and clinical studies [1], 2'-O-Moe-U is the preferred building block for ASOs intended for chronic indications where infrequent dosing (e.g., weekly or monthly) is clinically desirable. The extended residence time directly results from the enhanced nuclease resistance conferred by the 2'-MOE modification [1]. This scenario includes liver-targeted ASOs for dyslipidemia, metabolic disorders, and chronic viral infections.

Mixmer ASOs for Splice-Switching Therapies

Evidence from tissue disposition studies in monkeys confirms that 2'-O-Moe-U must be deployed at both termini of a phosphorothioate ASO to achieve 'greatly enhanced' tissue nuclease resistance; single-end modification provides only moderate tissue protection [2]. Therefore, 2'-O-Moe-U procurement should be planned in conjunction with other 2'-MOE nucleosides to enable full 3' and 5' end-capping of the gapmer design, ensuring maximal in vivo stability [2].

siRNA Passenger Strand Stabilization

Solid-phase synthesis of 2'-O-Moe-U-containing oligonucleotides requires coupling times of ≥6 minutes to achieve >98.5% efficiency, a 12-fold increase over unmodified DNA amidites [3]. This evidence informs manufacturing process design: facilities must adjust synthesis cycle times accordingly, and cost models must account for lower throughput per synthesizer. Procurement decisions should consider the trade-off between enhanced biological performance and increased synthesis time [3].

Mismatch Control Oligonucleotides for Validation

The 2'-O-MOE modification, particularly when combined with 4'-C-acetamidomethyl substitution, confers significant exonuclease resistance at the 3'-overhang of siRNAs, enabling gene silencing activity to persist up to 96 hours post-transfection [4]. This makes 2'-O-Moe-U an attractive building block for siRNA passenger strand modifications where prolonged duration of action is required, such as in target validation studies and RNAi therapeutic development [4].

Application
Selection Property
Validation Focus
RNase H gapmer ASO design
Binding affinity & nuclease resistance
mRNA reduction & hepatic endpoint monitoring
Splice-switching mixmer ASOs
Mismatch sensitivity & nuclease resistance
Off-target splicing analysis & specificity review
siRNA passenger strand stabilization
Metabolic stability (nuclease resistance)
Gene silencing duration >96 h post-transfection
Mismatch control oligonucleotides
High sequence specificity
On-target pharmacology verification in cellular models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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